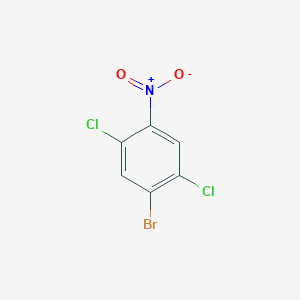

1-Bromo-2,5-dichloro-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-dichloro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTUPPCUVLUADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Aromatic Systems in Organic Chemistry

Halogenated aromatic compounds are a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comiloencyclopaedia.org The introduction of halogen atoms onto an aromatic ring significantly alters its electronic properties and reactivity. youtube.com Halogens are electronegative atoms that withdraw electron density from the benzene (B151609) ring through the inductive effect, yet they can also donate electron density through resonance. masterorganicchemistry.com This dual nature influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

The carbon-halogen bond also provides a reactive site for various transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and the formation of organometallic reagents. The specific halogen present (fluorine, chlorine, bromine, or iodine) influences the bond strength and reactivity, with the C-I bond being the weakest and most reactive, and the C-F bond being the strongest and least reactive. wikipedia.org This graduated reactivity allows for selective transformations in polyhalogenated systems.

Overview of Nitro Substituted Aromatics in Synthetic Design

Nitro-substituted aromatic compounds are pivotal intermediates in organic synthesis. numberanalytics.com The nitro group is a strong electron-withdrawing group, a property that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. numberanalytics.comrsc.org Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group. numberanalytics.commdpi.com

Furthermore, the nitro group itself can be readily transformed into other functional groups. Its reduction can yield an amino group, a fundamental component of many pharmaceuticals and dyes. numberanalytics.com This transformation is a key step in the synthesis of a vast array of substituted anilines. The versatility of the nitro group makes nitroaromatics valuable precursors in multi-step synthetic sequences. numberanalytics.comnumberanalytics.com

Regiochemical Considerations in Polysubstituted Benzene Derivatives

The synthesis of polysubstituted benzene (B151609) derivatives requires careful strategic planning to control the placement of each substituent on the aromatic ring, a concept known as regiochemistry. researchgate.netfiveable.me The order in which substituents are introduced is critical, as the directing effects of the groups already present on the ring will determine the position of subsequent substitutions. pressbooks.publibretexts.org

Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. fiveable.me Activating groups increase the rate of electrophilic aromatic substitution compared to benzene and typically direct incoming groups to the ortho and para positions. fiveable.me Deactivating groups slow the reaction rate. fiveable.me While most deactivating groups are meta-directors, halogens are a notable exception, being deactivating yet ortho-, para-directing. masterorganicchemistry.com In a polysubstituted ring, the directing effects of all substituents must be considered, with strongly activating groups generally exerting the dominant influence. youtube.com Steric hindrance can also play a significant role in favoring one isomeric product over another. youtube.com

Academic Research Landscape of 1 Bromo 2,5 Dichloro 4 Nitrobenzene

The academic research landscape for 1-Bromo-2,5-dichloro-4-nitrobenzene is primarily centered on its use as a reactant or intermediate in the synthesis of more complex molecules. Its polysubstituted nature, featuring three different halogen atoms and a nitro group, presents a platform for investigating selective chemical transformations.

For instance, the synthesis of related compounds, such as 2-bromo-1-chloro-4-nitrobenzene, has been described through a multi-step process involving chlorination of benzene (B151609), followed by nitration to yield p-nitrochlorobenzene, and finally bromination. brainly.com This highlights the systematic approach required to achieve a specific substitution pattern. The directing effects of the chloro and nitro groups guide the final bromination step. brainly.com

The general reactivity of halogenated nitrobenzenes is well-documented. For example, 1-bromo-2-nitrobenzene (B46134) is utilized in organic synthesis and can undergo reactions like the Ullmann cross-coupling. chemicalbook.com Similarly, 1-bromo-4-nitrobenzene (B128438) is a known intermediate in the synthesis of other compounds. chemicalbook.com The presence of multiple halogens in this compound offers the potential for sequential and selective reactions, a topic of interest in synthetic methodology development.

Below is a table summarizing the properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications |

| This compound | Not readily available | C6H2BrCl2NO2 | 282.89 | Intermediate in organic synthesis |

| 1-Bromo-2-chloro-4-nitrobenzene | 29682-39-1 | C6H3BrClNO2 | 236.45 | Chemical intermediate. nih.gov |

| 1-Bromo-2,4-dinitrobenzene | 584-48-5 | C6H3BrN2O4 | 247.00 | Used in the preparation of 2,4-dinitrophenol. sigmaaldrich.com |

| 1-Bromo-4-nitrobenzene | 586-78-7 | C6H3BrNO2 | 202.00 | Pharmaceutical intermediate. chemicalbook.com |

| 1-Bromo-2-nitrobenzene | 577-19-5 | C6H3BrNO2 | 202.00 | Used in organic synthesis. chemicalbook.com |

| 2-Bromo-1-chloro-4-nitrobenzene | 63884-91-5 | C6H3BrClNO2 | 236.45 | Synthesized from benzene via a multi-step process. brainly.com |

| 1-Bromo-2,5-dimethyl-4-nitrobenzene | 15540-81-5 | C8H8BrNO2 | 230.06 | Organic compound for life science research. americanelements.com |

| 1-Bromo-4,5-dichloro-2-nitrobenzene | Not readily available | C6H2BrCl2NO2 | 282.89 | For research use. sapphirebioscience.com |

| 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | C6H2BrCl2F | 227.88 | Intermediate in synthesis. sigmaaldrich.com |

Synthetic Methodologies for this compound

The synthesis of polysubstituted benzene derivatives like this compound requires careful consideration of the directing effects of the substituents and the order of the reactions. The manufacturing process for this compound can be approached through two primary strategies: direct halogenation of a substituted nitrobenzene (B124822) or nitration of a halogenated precursor. The success of these methods hinges on achieving the correct regiochemistry.

Computational Chemistry and Theoretical Investigations

Theoretical Investigations of Reaction Mechanisms

Transition state analysis is a cornerstone of computational chemistry, providing a quantitative description of the highest energy point along a reaction coordinate. For this compound, two primary transformations are of mechanistic interest: the reduction of the nitro group and nucleophilic aromatic substitution (SₙAr).

Reduction of the Nitro Group

The reduction of a nitro group to an amine is a multi-step process involving several intermediates and transition states. While specific data for this compound is not available in the literature, extensive DFT studies on the catalytic hydrogenation of nitrobenzene (B124822) to aniline (B41778) provide a well-established model for this transformation. lboro.ac.ukqub.ac.uk These studies reveal a complex pathway where the nitro group is sequentially hydrogenated and deoxygenated.

The table below details the calculated activation barriers for the elementary steps in the reduction of nitrobenzene on a Pt(111) surface, which serves as a representative model for the processes involved in the reduction of this compound. lboro.ac.uk

Table 1: Calculated Activation Barriers (Eₐ) for Elementary Steps in the Catalytic Reduction of Nitrobenzene.

| Elementary Reaction Step | Description | Activation Barrier (Eₐ) (eV) | Transition State (TS) N-O Bond Distance (Å) |

|---|---|---|---|

| C₆H₅NO₂* + H* → C₆H₅NOOH | First O-H bond formation | 0.75 | - |

| C₆H₅NOOH + H* → C₆H₅N(OH)₂ | Second O-H bond formation | 0.46 | - |

| C₆H₅N(OH)₂ → C₆H₅NOH* + OH | First N-O bond cleavage | 0.75 | 1.97 |

| C₆H₅NOH + H* → C₆H₅NHOH | First N-H bond formation | 0.29 | - |

| C₆H₅NHOH → C₆H₅NH* + OH | Second N-O bond cleavage | 0.66 | 1.78 |

| C₆H₅NH + H* → C₆H₅NH₂ | Second N-H bond formation | 0.60 | - |

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring in this compound, caused by the potent electron-withdrawing nitro group, makes it susceptible to Nucleophilic Aromatic Substitution (SₙAr). The reaction proceeds via the addition of a nucleophile to the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com This complex can be a stable intermediate or a transition state, depending on the specific reactants and conditions. masterorganicchemistry.com

Computational studies can model the geometry and energy of the transition state for the SₙAr reaction. Key parameters include the lengths of the forming carbon-nucleophile bond and the breaking carbon-leaving group bond, as well as the bond angles around the carbon atom being attacked, which changes from sp² to a more sp³-like hybridization in the transition state. nih.gov The transition state is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For this compound, substitution can occur at the positions bearing the chloro or bromo substituents. The nitro group at C4 strongly activates the positions ortho and para to it. Therefore, the chlorine at C5 (ortho to the nitro group) and the bromine at C1 (para to the nitro group) are the most likely sites for nucleophilic attack. The transition state leading to substitution at the para position (C1) is generally more stable due to more effective delocalization of the negative charge onto the nitro group.

The following table provides an illustrative overview of the typical parameters calculated for an SₙAr transition state.

Table 2: Illustrative Parameters of a Calculated SₙAr Transition State.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Activation Energy (ΔG‡) | The Gibbs free energy barrier for the reaction. | 15 - 25 kcal/mol |

| C-Nucleophile Bond Length | The distance between the carbon atom under attack and the incoming nucleophile. | ~2.0 - 2.4 Å |

| C-Leaving Group Bond Length | The distance between the carbon atom and the departing leaving group. | ~1.9 - 2.3 Å (for C-Cl/C-Br) |

| Imaginary Frequency | The single negative frequency in the vibrational analysis, confirming a first-order saddle point (transition state). | -150 to -400 cm⁻¹ |

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Insights

The synthesis of polysubstituted benzenes like 1-Bromo-2,5-dichloro-4-nitrobenzene requires careful strategic planning to control regioselectivity. While a specific, optimized synthesis for this exact molecule is not extensively documented in readily available literature, its preparation can be conceptualized through established electrophilic aromatic substitution reactions. A plausible, albeit potentially low-yielding, route would involve the multi-step functionalization of a simpler benzene (B151609) derivative. For instance, a synthesis could start with the chlorination of benzene, followed by nitration and a subsequent second chlorination and finally bromination. brainly.com The order of these steps is critical, as the directing effects of the substituents (ortho-, para-directing halogens and meta-directing nitro group) govern the position of each new group. brainly.comlibretexts.org The synthesis of the related 1-bromo-4-nitrobenzene (B128438) is typically achieved by the nitration of bromobenzene, which yields a mixture of ortho and para products that can be separated via recrystallization. pbworks.com

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group. This group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). stackexchange.com The nitro group, positioned para to the bromine atom and ortho to a chlorine atom, significantly lowers the electron density in the ring, particularly at the carbon atoms bearing the halogens. This makes them susceptible to attack by nucleophiles. In similar systems, such as 1,2-dichloro-4-nitrobenzene, nucleophilic attack preferentially occurs at the halogen position that is para to the nitro group, as the resulting intermediate (a Meisenheimer complex) is more effectively stabilized by resonance involving the nitro group. stackexchange.com By analogy, the bromine atom at C-1 in this compound is the most probable site for nucleophilic displacement. This reactivity is a key feature, offering a reliable handle for further molecular elaboration.

Advancements in Spectroscopic and Computational Characterization

The precise characterization of this compound relies on a combination of spectroscopic techniques and computational modeling. While a dedicated, comprehensive spectral analysis for this specific isomer is not widely published, its features can be accurately predicted based on data from closely related analogs like 1-bromo-4-nitrobenzene and 1-bromo-2-chloro-4-nitrobenzene. nih.govnih.gov

Spectroscopic Analysis :

NMR Spectroscopy : The ¹H NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two remaining protons on the ring. The ¹³C NMR spectrum would provide signals for each of the six unique carbon atoms in the aromatic ring, with chemical shifts influenced by the attached Br, Cl, or NO₂ groups. chemicalbook.com

Vibrational Spectroscopy : The FT-IR and FT-Raman spectra would display characteristic absorption bands. These include aromatic C-H and C=C stretching vibrations, strong symmetric and asymmetric stretching modes for the NO₂ group, and vibrations corresponding to the C-Cl and C-Br bonds in the lower frequency region. nih.govirjet.netresearchgate.net

Mass Spectrometry : Electron ionization mass spectrometry would show a distinct molecular ion peak, with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms. nist.gov

Computational Characterization : Density Functional Theory (DFT) and other quantum computation methods are powerful tools for elucidating the molecular properties of such compounds. irjet.net For the related 1-bromo-4-nitrobenzene, DFT calculations using the B3LYP method have been employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). irjet.net Similar computational studies on this compound would yield valuable data on its bond lengths, bond angles, dipole moment, and electrostatic potential map, providing deep insight into its structure and reactivity. These theoretical predictions can complement and aid in the interpretation of experimental spectroscopic data. researchgate.net

Unexplored Synthetic Avenues and Methodologies

While classical electrophilic substitution provides a basis for synthesis, significant opportunities exist for developing more advanced and efficient methodologies for both the synthesis and derivatization of this compound.

Modern Cross-Coupling Reactions : The C-Br bond is an excellent functional handle for modern cross-coupling reactions. Its reactivity in palladium-catalyzed processes like the Suzuki, Heck, and Stille reactions has been demonstrated for simpler analogs such as 1-bromo-4-nitrobenzene. sigmaaldrich.comresearchgate.net Future research should explore the application of these reactions to this compound to form new C-C, C-N, and C-O bonds. This would enable the synthesis of complex biaryls, stilbenes, and phenoxy derivatives. Investigating the relative reactivity of the C-Br versus the C-Cl bonds under different catalytic conditions could open pathways for selective, stepwise functionalization.

Nitro Group Transformations : The nitro group is not merely an activating group; it is a versatile functional group in its own right. Its reduction to an amino group would yield 2,5-dichloro-4-bromoaniline, a valuable intermediate. This aniline (B41778) derivative could then undergo a host of subsequent reactions, including diazotization to introduce other functionalities, or acylation and alkylation to build amide and amine linkages.

Regioselective Synthesis : A key challenge in the synthesis of polysubstituted aromatics is controlling regioselectivity. libretexts.org Future work could focus on developing novel synthetic routes that avoid the formation of isomeric mixtures. This might involve using pre-functionalized starting materials where the substitution pattern is already set or employing ortho-directing groups to guide the introduction of substituents with high precision.

Prospects for Novel Applications in Materials Science and Life Sciences

The unique electronic and structural features of this compound make it and its derivatives attractive candidates for applications in diverse scientific fields.

Materials Science : Halogenated and nitrated aromatic compounds are important building blocks for functional organic materials. The high degree of halogenation and the strong dipole moment induced by the nitro group in this compound suggest that its derivatives could exhibit interesting properties for materials science. By engaging the bromo- and chloro-substituents in polymerization or cross-coupling reactions, novel conjugated polymers, liquid crystals, or organic semiconductors could be synthesized. The electron-deficient nature of the aromatic ring could be exploited in the design of n-type semiconductor materials for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nsf.gov

Life Sciences : Polychlorinated and brominated aromatic structures are found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. This compound represents a novel scaffold for medicinal chemistry and drug discovery. It can be used as a starting material to generate libraries of new chemical entities through the synthetic avenues described above (e.g., cross-coupling and nitro group reduction). chemicalbook.com These libraries could be screened for activity against a range of biological targets, such as enzymes and receptors. The specific substitution pattern may lead to unique binding interactions and novel pharmacological profiles, potentially yielding new leads for therapeutic agents or agrochemicals.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Bromo-2,5-dichloro-4-nitrobenzene with high purity (>95%)?

- Methodology :

- Halogenation-Nitration Sequence : Begin with chlorination of benzene derivatives followed by bromination and nitration. Use regioselective directing groups (e.g., nitro groups) to control substitution patterns.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity, as demonstrated for structurally similar bromochlorobenzene derivatives .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) or GC-MS (electron ionization mode) .

Q. How can researchers characterize the electronic effects of substituents in this compound?

- Methodology :

- Spectroscopic Analysis : Use and NMR to assess deshielding effects from electron-withdrawing groups (e.g., nitro). Compare chemical shifts to analogous compounds like 1-Bromo-3,4-dichlorobenzene (δH 7.2–7.8 ppm) .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions involving this compound be resolved?

- Methodology :

- Directing Group Strategy : Leverage the nitro group’s meta-directing influence to guide substitutions. For example, nitration at the 4-position precludes competing para-substitution .

- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and solvent polarity (e.g., DMF vs. DCM) to favor desired intermediates, as shown in studies of bromo-chloro-nitrobenzene analogs .

Q. What experimental approaches are effective for resolving structural ambiguities in polyhalogenated nitroaromatics?

- Methodology :

- Single-Crystal X-ray Diffraction : Resolve positional isomerism, as demonstrated for 1-Bromo-4-chloro-2,5-dimethoxybenzene (space group , ) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ) with <5 ppm mass accuracy .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) for halogenated nitrobenzenes?

- Methodology :

- Cross-Validation : Compare data from multiple sources (e.g., mp 65–67°C for 1-Bromo-2,6-dichlorobenzene vs. mp 23–24°C for 1-Bromo-3,4-dichlorobenzene) .

- Recrystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to isolate polymorphs and verify thermal behavior via Differential Scanning Calorimetry (DSC) .

Key Considerations

- Safety : Handle with nitrile gloves and fume hoods due to potential toxicity (see safety protocols in ).

- Contradictions : Address conflicting spectral data by repeating experiments under standardized conditions (e.g., NMR at 298 K) .

- Advanced Tools : Combine synthetic chemistry with computational modeling (e.g., Gaussian 16) to predict reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.